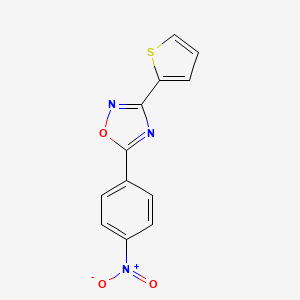

5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole

説明

5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound belonging to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological and pharmacological activities, making them a subject of interest in various scientific fields.

Synthesis Analysis

The synthesis of derivatives similar to 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole typically involves multiple steps, starting from basic precursors like benzoic acid or nitrobenzene. Key steps often include esterification, formation of hydrazides, and cyclization reactions to form the 1,3,4-oxadiazole ring (Aziz‐ur‐Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including 5-(4-nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole, is characterized using various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. These methods help in elucidating the structural details of the compound (Abbasi et al., 2013).

Chemical Reactions and Properties

1,3,4-Oxadiazoles are known for their ability to undergo various chemical reactions, such as nitration, which can introduce different functional groups into the molecule. These reactions are key to modifying the chemical properties and biological activity of these compounds (Blackhall et al., 1980).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives like melting point, solubility, and crystalline structure are typically studied using techniques like differential scanning calorimetry and X-ray crystallography. These properties are crucial for understanding the stability and applicability of the compound (Limbach et al., 2016).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazoles are largely determined by the presence of the oxadiazole ring and substituted groups. They exhibit various biological activities, and their reactivity can be tailored by modifying these groups (Daoud et al., 2010).

科学的研究の応用

Corrosion Inhibition

Oxadiazole derivatives have been studied for their potential as corrosion inhibitors. A study by Kalia et al. (2020) focused on synthesized oxadiazole derivatives as benign agents for controlling mild steel dissolution. The research demonstrated the compounds' efficiency in inhibiting corrosion in a hydrochloric acid solution, utilizing techniques such as weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization. The findings revealed high inhibition efficiency at specific concentrations and temperatures, with surface analysis supporting the effectiveness of these derivatives in protecting steel surfaces (Kalia et al., 2020).

Antibacterial Activity

Another significant application of oxadiazole derivatives is in the field of antimicrobial activities. Aziz‐ur‐Rehman et al. (2013) synthesized a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, which were evaluated for antibacterial potential against various gram-negative and gram-positive bacteria. The study found that most compounds exhibited significant activity, comparable to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).

Material Science and Liquid Crystal Research

Oxadiazole derivatives also find applications in material science, particularly in the synthesis of mesogenic materials. Abboud et al. (2017) developed new mesogenic homologous series incorporating 1,3,4-oxadiazole ring structures, focusing on their liquid crystalline properties. The study highlighted how the presence of a nitro group and alkoxy terminal chain influenced the mesomorphic behavior, offering insights into designing materials with specific liquid crystalline phases (Abboud et al., 2017).

Green Chemistry Approaches

The synthesis of oxadiazole derivatives aligns with green chemistry principles, aiming for more sustainable and environmentally friendly processes. Zhu et al. (2015) presented an eco-friendly protocol for preparing 2-aryl-1,3,4-oxadiazoles, featuring high yields, simplicity in purification, and the use of water as the reaction medium without additional catalysts. This approach underscores the potential of oxadiazole derivatives synthesized through environmentally benign methods (Zhu et al., 2015).

特性

IUPAC Name |

5-(4-nitrophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)12-13-11(14-18-12)10-2-1-7-19-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKOCQRSHMZZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Nitrophenyl)-3-(2-thienyl)-1,2,4-oxadiazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5504908.png)

![4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5504926.png)

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)

![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)

![methyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}benzoate](/img/structure/B5504954.png)

![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)

![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)